molecular formula C15H28N4O4S B2790625 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane CAS No. 825607-32-7

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane

Cat. No. B2790625
CAS RN: 825607-32-7
M. Wt: 360.47
InChI Key: KWLZSHLNJJOVSA-UHFFFAOYSA-N
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Description

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane, also known as MS-245, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperazine derivatives and has a molecular weight of 471.6 g/mol.

Mechanism Of Action

The mechanism of action of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane is not fully understood. However, it has been shown to inhibit the activity of a protein called IKKβ, which is involved in the regulation of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of inflammation and immune responses. Inhibition of IKKβ by 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane leads to the suppression of NF-κB signaling, resulting in the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. In addition, 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane is its potent anti-inflammatory and anti-cancer activities. This makes it an attractive candidate for the development of new therapies for various diseases. However, one of the limitations of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane. One potential direction is the development of new formulations or delivery systems that can improve the solubility and bioavailability of the compound. Another direction is the investigation of the potential therapeutic applications of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane in other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane and its potential side effects.

Synthesis Methods

The synthesis of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane involves the reaction of 4-(4-Morpholinylsulfonyl)piperazine with azepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane as a white solid with high purity.

Scientific Research Applications

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies.

properties

IUPAC Name

azepan-1-yl-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O4S/c20-15(16-5-3-1-2-4-6-16)17-7-9-18(10-8-17)24(21,22)19-11-13-23-14-12-19/h1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLZSHLNJJOVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane

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